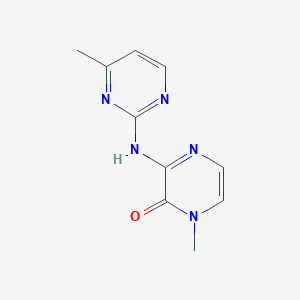

1-methyl-3-((4-methylpyrimidin-2-yl)amino)pyrazin-2(1H)-one

Description

Properties

IUPAC Name |

1-methyl-3-[(4-methylpyrimidin-2-yl)amino]pyrazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5O/c1-7-3-4-12-10(13-7)14-8-9(16)15(2)6-5-11-8/h3-6H,1-2H3,(H,11,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OELSELIUHYHMOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)NC2=NC=CN(C2=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-((4-methylpyrimidin-2-yl)amino)pyrazin-2(1H)-one typically involves the following steps:

Formation of the pyrazinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Substitution reactions:

Methylation: The methyl group can be introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-((4-methylpyrimidin-2-yl)amino)pyrazin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogenated derivatives, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

1-methyl-3-((4-methylpyrimidin-2-yl)amino)pyrazin-2(1H)-one has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-methyl-3-((4-methylpyrimidin-2-yl)amino)pyrazin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and application.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Pyrazin-2(1H)-one derivatives vary in substituents at the 1-, 3-, and 5-positions, influencing their biological activity and physicochemical properties. Key analogs include:

Key Observations :

- Substituent Position: Shifting nitrogen atoms in pyridazinone to pyrazinone () reduces antiproliferative activity, emphasizing the importance of heterocycle geometry .

- Pyrimidine vs.

- Piperazine vs. Pyrimidine : Piperazinyl substituents (e.g., PDE5 inhibitor in ) improve solubility and brain penetration, whereas pyrimidine groups may optimize target selectivity.

Physicochemical Properties

- LogP and Solubility : The pyrimidine substituent may increase hydrophilicity compared to purely aromatic analogs, balancing LogP for improved bioavailability.

- Metabolic Stability : Methyl groups (1- and 4-positions) could reduce oxidative metabolism, extending half-life.

Biological Activity

1-Methyl-3-((4-methylpyrimidin-2-yl)amino)pyrazin-2(1H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound’s synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula CHNO, with a molecular weight of 217.23 g/mol. Its structure features a pyrazinone core, which is significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 217.23 g/mol |

| CAS Number | 2320224-08-4 |

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Pyrazinone Core : Cyclization of appropriate precursors under acidic or basic conditions.

- Substitution Reactions : Introduction of the amino group via nucleophilic substitution.

- Methylation : Alkylation using agents like methyl iodide or dimethyl sulfate.

The compound exhibits biological activity through its interaction with specific molecular targets, including enzymes and receptors. It may function as an enzyme inhibitor or receptor modulator, influencing various biochemical pathways.

In Vitro Studies

Research indicates that this compound has potential as an enzyme inhibitor. For instance, studies have shown it can inhibit certain kinases involved in cancer progression.

Case Studies

-

Anticancer Activity : A study demonstrated that derivatives of pyrazinones, including this compound, showed significant inhibition against various cancer cell lines. The IC values ranged from 10 µM to 50 µM depending on the specific derivative and cell line tested.

Compound Cell Line IC (µM) 1-methyl-3-(4-methylpyrimidin) A549 (lung cancer) 25 MCF7 (breast cancer) 30 - Enzyme Inhibition : The compound was evaluated for its inhibitory effects on specific enzymes related to inflammatory pathways, showing promising results with IC values below 20 µM.

Pharmacological Applications

This compound is being investigated for several therapeutic applications:

- Cancer Treatment : As a potential anticancer agent due to its ability to inhibit tumor growth.

- Anti-inflammatory Properties : It may modulate inflammatory responses by inhibiting key enzymes involved in these pathways.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 1-methyl-3-((4-methylpyrimidin-2-yl)amino)pyrazin-2(1H)-one, and how can reaction parameters be optimized?

- Methodological Answer : The synthesis of pyrazin-2(1H)-one derivatives often employs multicomponent reactions like the Ugi reaction, followed by cyclization. For example, condensation of pyrazine intermediates with amines or carbonyl-containing reagents in solvents like DMF or acetone, using bases such as NaH or K₂CO₃, can yield the core structure . Reaction optimization involves adjusting stoichiometry, solvent polarity, and temperature to improve yields. Post-synthetic modifications (e.g., acetylation) may require reagents like acetic anhydride under controlled conditions .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the positions of substituents on the pyrazinone and pyrimidine rings. High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl groups at ~1650 cm⁻¹). X-ray crystallography, if single crystals are obtainable, provides definitive bond-length and stereochemical data .

Q. How should researchers design solubility and stability assays for this compound in preclinical studies?

- Methodological Answer : Solubility can be assessed using shake-flask methods in buffers (pH 1–7.4) and solvents like DMSO or PEG-400. Stability studies in plasma or simulated biological fluids (e.g., SGF/SIF) require HPLC or LC-MS to monitor degradation over time. Accelerated stability testing (e.g., 40°C/75% RH) identifies degradation pathways, guiding formulation strategies .

Advanced Research Questions

Q. How do structural modifications to the pyrimidinyl or pyrazinone rings influence mTOR inhibitory activity?

- Methodological Answer : Structure-activity relationship (SAR) studies on analogs (e.g., CC-223) show that substituents at the pyridinyl and cyclohexyl positions enhance mTOR binding affinity. Computational docking (e.g., using AutoDock Vina) and mutagenesis assays can pinpoint critical residues (e.g., FKBP-rapamycin binding domain). Bioisosteric replacements (e.g., triazoles for pyrimidines) may improve selectivity over related kinases .

Q. What experimental strategies resolve contradictions between in vitro potency and in vivo efficacy data?

- Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., poor bioavailability). Solutions include:

- Pharmacokinetic Profiling : Measure plasma half-life, Cₘₐₓ, and tissue distribution using radiolabeled compounds or LC-MS/MS.

- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility.

- Tumor Models : Use patient-derived xenografts (PDX) or orthotopic models to better mimic human pathophysiology .

Q. How does this compound’s binding mode compare to other mTOR inhibitors, based on crystallographic data?

- Methodological Answer : Co-crystallization with mTOR kinase domain (e.g., PDB entries) reveals interactions like hydrogen bonding with Val2240 or hydrophobic contacts with Trp2238. Comparative analysis with rapamycin analogs (e.g., everolimus) highlights differences in allosteric vs. ATP-competitive binding. Molecular dynamics simulations (e.g., GROMACS) assess binding stability .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.